molecular formula C12H18N2O2 B5293678 1-Tert-butyl-3-(4-methoxyphenyl)urea

1-Tert-butyl-3-(4-methoxyphenyl)urea

Cat. No.: B5293678
M. Wt: 222.28 g/mol
InChI Key: ZWDBOCGAGVAAIB-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(4-methoxyphenyl)urea can be synthesized through the reaction of tert-butyl isocyanate with 4-methoxyaniline. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is exothermic and proceeds with high yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds.

Scientific Research Applications

1-Tert-butyl-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing urea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-(4-ethoxyphenyl)urea
  • 1-Tert-butyl-3-(4-chlorophenyl)urea
  • 1-Tert-butyl-3-(4-fluorophenyl)urea

Comparison: 1-Tert-butyl-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., ethoxy, chloro, fluoro), it may exhibit different reactivity and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

1-tert-butyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDBOCGAGVAAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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